molecular formula C20H20FN5O3 B10943229 Ethyl 4-{[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperazine-1-carboxylate

Ethyl 4-{[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B10943229
M. Wt: 397.4 g/mol
InChI Key: YISKMJMCLTZBCF-UHFFFAOYSA-N
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Description

Ethyl 4-{[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, which is achieved through the cyclocondensation of appropriate hydrazine derivatives with β-diketones under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-{[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the cell cycle in cancer cells . This leads to cell cycle arrest and apoptosis, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate is unique due to its specific substitution pattern and the presence of the 4-fluorophenyl group, which enhances its binding affinity and specificity towards CDKs. This makes it a valuable scaffold for the development of targeted cancer therapies.

Properties

Molecular Formula

C20H20FN5O3

Molecular Weight

397.4 g/mol

IUPAC Name

ethyl 4-[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H20FN5O3/c1-2-29-20(28)25-11-9-24(10-12-25)19(27)16-13-18-22-8-7-17(26(18)23-16)14-3-5-15(21)6-4-14/h3-8,13H,2,9-12H2,1H3

InChI Key

YISKMJMCLTZBCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NN3C(=CC=NC3=C2)C4=CC=C(C=C4)F

Origin of Product

United States

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